molecular formula C8H6ClFN2 B12866660 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole

4-Chloro-5-fluoro-2-methyl-1H-benzimidazole

Cat. No.: B12866660
M. Wt: 184.60 g/mol
InChI Key: BPSWTFFXGGAFAV-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methyl-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a fused benzene and imidazole ring system. Its structure features chloro and fluoro substituents at the 4- and 5-positions, respectively, and a methyl group at the 2-position. This substitution pattern confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. Benzimidazole derivatives are widely studied for their pharmacological activities, including antimicrobial, antiviral, and anticancer effects, driven by their ability to interact with biological targets such as enzymes and DNA .

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

4-chloro-5-fluoro-2-methyl-1H-benzimidazole

InChI

InChI=1S/C8H6ClFN2/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,1H3,(H,11,12)

InChI Key

BPSWTFFXGGAFAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2Cl)F

Origin of Product

United States

Preparation Methods

Cyclization of Substituted o-Phenylenediamines with Formyl or Carboxylic Precursors

A common approach involves the condensation of appropriately substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives under acidic or microwave-assisted conditions to form the benzimidazole ring.

  • Microwave-assisted synthesis : For example, fluoro-substituted benzimidazoles have been synthesized by heating mixtures of substituted o-phenylenediamines and aldehydes in DMF under microwave irradiation at 240 °C and 10 bar for 5 minutes, yielding products in up to 85% yield.

  • Acid-catalyzed cyclization : Another method uses refluxing in acidic media (e.g., acetic acid) with aldehydes for 2 hours to form benzimidazole derivatives.

Halogenation and Substitution Strategies

  • Halogen introduction : The 4-chloro and 5-fluoro substituents are typically introduced via halogenated starting materials such as 4-chloro-5-fluoro-o-phenylenediamine or halogenated benzaldehydes. For instance, 4-bromo-1,2-phenylenediamine derivatives have been used to prepare halogenated benzimidazoles by condensation with halogenated benzaldehydes.

  • Selective reduction and substitution : Nitro groups on aromatic rings can be reduced to amines using stannous chloride in hydrochloric acid, followed by pH adjustment and extraction to obtain substituted o-phenylenediamines for further cyclization.

Organometallic Coupling and Grignard Reactions

  • In advanced synthetic routes, Grignard reagents such as isopropylmagnesium chloride in tetrahydrofuran (THF) are used to functionalize benzimidazole intermediates under inert atmosphere at low temperatures (0–5 °C), facilitating substitution at specific positions.

  • Iron(III)-acetylacetonate catalyzed coupling reactions with halogenated pyrimidines have also been reported to introduce heterocyclic substituents onto benzimidazole cores.

Detailed Preparation Method Example

A representative preparation of 4-chloro-5-fluoro-2-methyl-1H-benzimidazole can be summarized as follows:

Step Reagents & Conditions Description Yield & Notes
1 4-chloro-5-fluoro-o-phenylenediamine + methyl-substituted aldehyde or carboxylic acid derivative Condensation under microwave irradiation (240 °C, 10 bar, 5 min) or reflux in acetic acid (100 °C, 2 h) High yield (~85%) with recrystallization from ethanol
2 Reduction of nitro precursors with SnCl2·2H2O in HCl, pH adjustment with NaOH, extraction with dichloromethane Conversion of nitro to amine groups for cyclization Efficient conversion, used without purification
3 Grignard reaction with isopropylmagnesium chloride in THF under inert atmosphere at 0–5 °C Functionalization of benzimidazole intermediate Yield ~76%, inert atmosphere critical
4 Purification by recrystallization or silica gel chromatography Final product isolation Purity >95%

Comparative Data Table of Preparation Conditions

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Microwave-assisted cyclization 4-chloro-5-fluoro-o-phenylenediamine + aldehyde DMF, sodium disulfite 240 °C, 10 bar, 5 min 85 Rapid, energy-efficient
Acid reflux cyclization Halogenated o-phenylenediamine + aldehyde Acetic acid, reflux 100 °C, 2 h 70–80 Conventional, scalable
Nitro reduction and amine formation Nitro-substituted aromatic precursors SnCl2·2H2O, HCl Room temp to reflux, 30 min to 4 h >90 Clean conversion, preparative step
Grignard functionalization Benzimidazole intermediate Isopropylmagnesium chloride, THF 0–5 °C, inert atmosphere 76 Requires strict moisture control

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating, making it suitable for rapid benzimidazole derivative preparation.

  • Halogen substituents on the aromatic ring influence the electronic properties and reactivity; thus, starting materials must be carefully selected to ensure regioselective cyclization and substitution.

  • Reduction of nitro groups to amines using stannous chloride is a reliable and mild method, avoiding over-reduction or side reactions.

  • Grignard reactions require anhydrous conditions and inert atmosphere to prevent reagent decomposition and side reactions, critical for high yields in functionalization steps.

  • Purification by recrystallization or chromatography ensures high purity, essential for subsequent biological or material applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives of benzimidazole.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of 4-chloro-5-fluoro-2-methyl-1H-benzimidazole derivatives against various cancer cell lines. A notable study synthesized several benzimidazole derivatives, including this compound, which exhibited significant activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The most active derivatives demonstrated IC50 values in the low micromolar range (e.g., 7 µM for HCT-116) with favorable selectivity ratios against non-cancerous cells .

Table 1: Cytotoxicity Data of 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Ratio (Cancer/Normal)
22HCT-11674
46MCF-7152
22HeLa183.1

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A study on fluoro-benzimidazole derivatives indicated that certain compounds displayed potent activity against various pathogenic microorganisms, including resistant strains. For instance, one derivative showed minimum inhibitory concentrations (MIC90) as low as 0.49–0.98 µg/mL against Escherichia coli strains . This suggests that the benzimidazole scaffold can be effectively utilized in developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogenMIC90 (µg/mL)
18E. coli O157:H70.49
18Salmonella typhimurium0.98
VariousMRSA, Klebsiella sp., etc.>1000

Pharmacological Potential Beyond Cancer and Antimicrobials

In addition to anticancer and antimicrobial applications, there is emerging evidence suggesting that benzimidazole derivatives may have broader therapeutic potentials, including anti-inflammatory effects and modulation of neurotransmitter systems . For example, compounds have been investigated for their ability to inhibit orexin receptors, which may be relevant for treating sleep disorders .

Case Studies and Research Findings

Several studies have documented the synthesis and testing of derivatives of 4-chloro-5-fluoro-2-methyl-1H-benzimidazole:

  • Cytotoxicity Study : A comprehensive evaluation of various derivatives showed that modifications at specific positions led to enhanced activity against targeted cancer cell lines while maintaining selectivity towards normal cells.
  • Antimicrobial Testing : Research demonstrated that certain modifications significantly improved the antimicrobial potency against resistant bacterial strains, indicating potential for clinical applications in treating infections.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogenation Patterns

  • 5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-94-8) :
    Substitution at the 2-position with a trifluoromethyl group increases lipophilicity compared to the methyl group in the target compound. The trifluoromethyl group enhances metabolic stability but may reduce solubility .
  • 5-Chloro-2-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole :
    The sulfinyl group and pyridinyl substituent enable proton pump inhibition (e.g., anti-ulcer activity), a property absent in the target compound .

Positional Isomerism

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) pKa LogP (Predicted)
4-Chloro-5-fluoro-2-methyl-1H-benzimidazole C₈H₆ClFN₂ 200.60 7.43* 2.5*
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole C₈H₃ClF₄N₂ 238.57 7.43 3.8
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole C₁₄H₁₁ClN₂ 242.70 8.1* 3.1
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone C₁₂H₁₄ClN₃O 251.71 6.9* 1.8

*Predicted or estimated values based on structural analogs.

Biological Activity

4-Chloro-5-fluoro-2-methyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure featuring a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position. This specific arrangement contributes to its notable biological activities, particularly in medicinal chemistry. The compound has been investigated for its potential applications in cancer therapy, antimicrobial activity, and as an antiviral agent.

The molecular formula of 4-chloro-5-fluoro-2-methyl-1H-benzimidazole is C₈H₆ClFN₂, with a molecular weight of approximately 188.6 g/mol. Its chemical reactivity primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of halogens, which enhance its reactivity and allow for various synthetic transformations .

Anticancer Activity

Research indicates that 4-chloro-5-fluoro-2-methyl-1H-benzimidazole exhibits significant cytotoxic activity against various cancer cell lines. The compound has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in cancerous cells. Notably, studies have reported IC₅₀ values indicating its potency against several cancer types:

Cell Line IC₅₀ (µM) Selectivity
HCT-116 (Colon)11High
MCF-7 (Breast)15Moderate
HeLa (Cervical)18Moderate

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial properties of 4-chloro-5-fluoro-2-methyl-1H-benzimidazole have also been evaluated. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

Microorganism MIC (µg/ml) Standard Comparison
S. typhi50Ampicillin: 100
C. albicans250Griseofulvin: 500

These results highlight the compound's potential as a therapeutic agent against infectious diseases .

Antiviral Activity

Emerging research suggests that 4-chloro-5-fluoro-2-methyl-1H-benzimidazole may possess antiviral properties, particularly against viruses such as Hepatitis C. Preliminary studies have shown promising EC₅₀ values, indicating effective inhibition of viral replication:

Virus EC₅₀ (nM)
Hepatitis C3.0

This positions the compound as a candidate for further investigation in antiviral drug development .

The biological activity of 4-chloro-5-fluoro-2-methyl-1H-benzimidazole is attributed to its interactions with various biological targets, including enzymes and nucleic acids. The halogen substituents enhance its binding affinity to these targets, facilitating its therapeutic effects. For example, the compound's ability to intercalate with DNA has been suggested as a mechanism for its anticancer activity .

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives similar to 4-chloro-5-fluoro-2-methyl-1H-benzimidazole:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various benzimidazole derivatives on HCT-116 and MCF-7 cell lines, demonstrating that modifications at specific positions significantly alter their potency .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial activity of substituted benzimidazoles against pathogenic bacteria and fungi, revealing that structural variations impact their effectiveness .
  • Antiviral Research : Investigations into benzimidazole derivatives for their antiviral properties against Hepatitis C highlighted the importance of specific substituents in enhancing antiviral efficacy .

Q & A

Q. What are the common synthetic routes for 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves cyclization of substituted precursors using phosphorus oxychloride (POCl₃) under reflux conditions (~120°C). For example, intermediates like hydrazide derivatives are cyclized to form the benzimidazole core . Key characterization techniques include:
  • IR Spectroscopy : Confirm carbonyl stretching (C=O) in intermediates (e.g., 1650–1700 cm⁻¹) and loss of such peaks post-cyclization.
  • ¹H/¹³C NMR : Identify methyl (δ 2.3–2.6 ppm) and aromatic protons (δ 7.0–8.5 ppm) to verify substitution patterns.
    Table 1 : Representative Spectral Data for Key Intermediates
Functional GroupIR Range (cm⁻¹)¹H NMR (δ, ppm)
C=O (Hydrazide)1680–1700N/A
Benzimidazole C-HN/A7.2–8.1 (m)

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 214.6 for C₈H₅ClF₂N₂) confirm molecular weight .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in related benzimidazole derivatives (e.g., bond angles and torsion angles) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzimidazoles?

  • Methodological Answer : X-ray analysis determines bond lengths and angles critical for confirming substitution patterns. For example:
  • Bond Lengths : C-Cl (1.73–1.75 Å) and C-F (1.34–1.38 Å) bonds distinguish halogens in the aromatic ring .
  • Planarity : The benzimidazole core typically deviates <5° from planarity, affecting π-π stacking in crystal lattices.
    Table 2 : Crystallographic Data for a Related Compound
Bond Angle (°)C-Cl Bond Length (Å)Torsion Angle (°)
131.21.74113.7

Q. How do researchers analyze conflicting data in biological activity studies of halogenated benzimidazoles?

  • Methodological Answer : Discrepancies in biological assays (e.g., enzyme inhibition) may arise from:
  • Purity Issues : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to verify compound integrity.
  • Structural Confirmation : Compare experimental NMR data with computational predictions (DFT calculations) .
  • Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What strategies optimize synthetic yield in large-scale production of 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole?

  • Methodological Answer :
  • Catalyst Screening : Test POCl₃ vs. PCl₅ for cyclization efficiency; POCl₃ typically yields >80% under anhydrous conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene.
  • Temperature Gradients : Use a stepwise protocol (80°C → 120°C) to minimize side reactions.

Biological and Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values.
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
    Table 3 : Example Bioactivity Data for Analogues
Assay TypeTargetIC₅₀/MIC (µM)
Kinase InhibitionEGFR0.12
AntimicrobialS. aureus8.5

Q. How does substituent variation (e.g., Cl vs. Br) impact the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Calculations : Chlorine increases lipophilicity (LogP +0.5 vs. hydrogen).
  • Solubility : Fluorine substitution improves aqueous solubility (e.g., 25 µM in PBS vs. 10 µM for non-fluorinated analogues) .

Data Contradiction and Resolution

Q. How to address discrepancies in reported synthetic yields for benzimidazole derivatives?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.
  • Byproduct Analysis : LC-MS identifies common side products (e.g., dehalogenated species) .

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